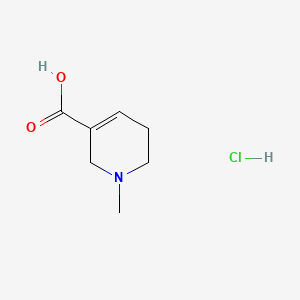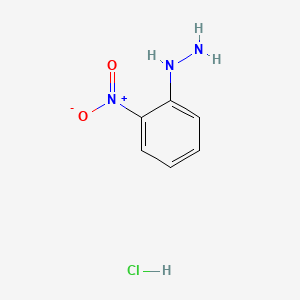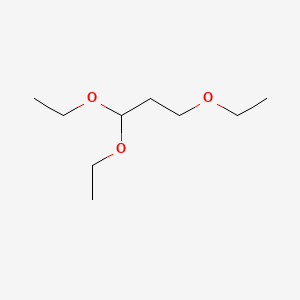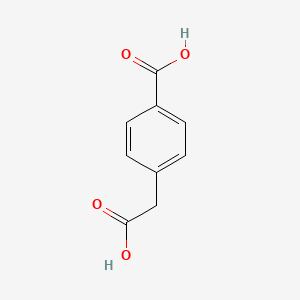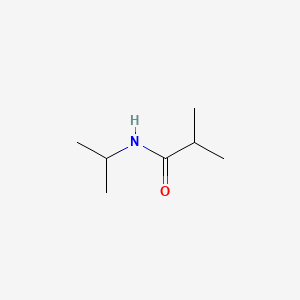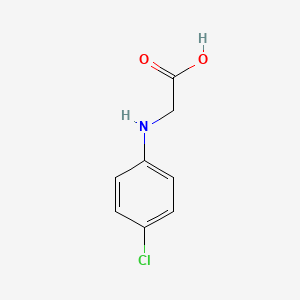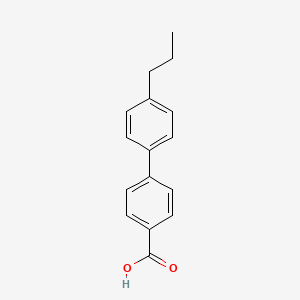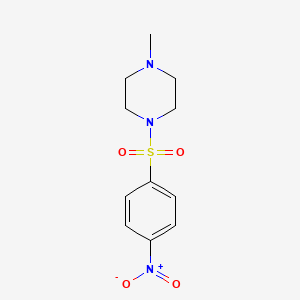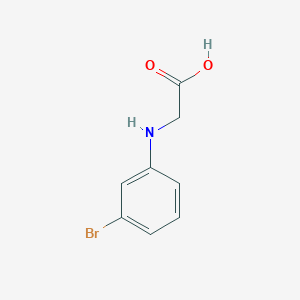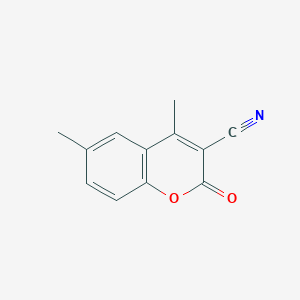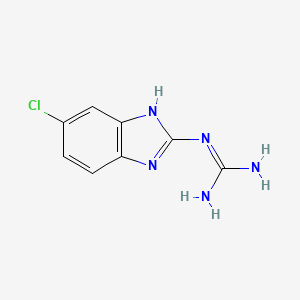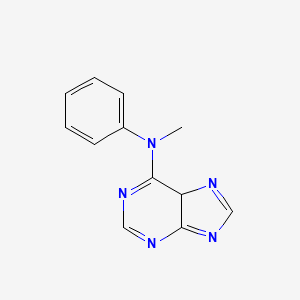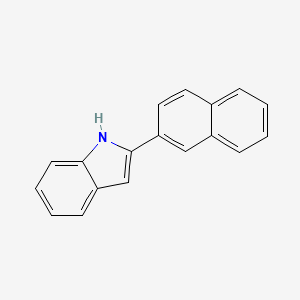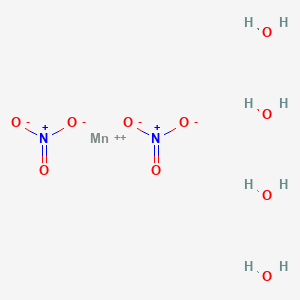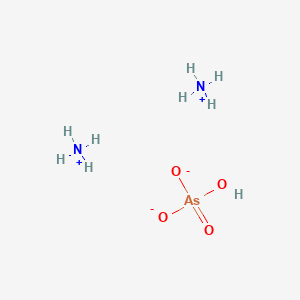
Ammonium arsenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium arsenate appears as a white crystalline solid. Toxic by ingestion.
Wissenschaftliche Forschungsanwendungen
Applications in Chemical Analysis
- Spectrophotometric Method Development : A novel method for the simultaneous determination of phosphate and arsenate without pre-treatment was developed, leveraging the distinct kinetic characteristics of complex formation with ammonium molybdate. This method, suitable for water samples, is faster, simpler, and more cost-effective than traditional methods (Borgnino et al., 2011).
Environmental Remediation Applications
- Arsenic Removal : Research has demonstrated the use of polyelectrolyte-enhanced ultrafiltration for the removal of arsenic(V) from aqueous solutions. The process involves binding the charged arsenate complex with a cationic polyelectrolyte and then treating it with ultrafiltration to block the polymer, achieving high arsenic rejections (Pookrod et al., 2005).
- Struvite Formation Involvement : A study on struvite crystallization revealed that arsenic compounds, including arsenate, do not significantly affect phosphate recovery but confirmed their precipitation during struvite formation. This highlights the potential contamination of struvite by arsenic species under certain pH conditions (Lin et al., 2016).
Applications in Material Science
- Crystal Structure Analysis : The crystal structure of α-ammonium iron(III) bis[hydrogen arsenate(V)], a compound synthesized hydrothermally, was explored. This compound, isostructural with NH4Fe(HPO4)2, offers insights into the crystallography of arsenates, potentially useful in ion exchange and other applications (Ouerfelli et al., 2014).
Analytical Chemistry and Speciation
- Speciation of Arsenic in Ferns : Ion-pair reverse-phase HPLC–inductively coupled plasma MS was utilized to determine different arsenic species in Chinese brake fern, demonstrating the plant's ability to convert monomethyl arsenic to dimethyl arsenic acid, indicating its potential for arsenic methylation (Chen et al., 2004).
Water Treatment and Analysis
- Arsenate Removal from Drinking Water : Graphene oxide/ferric hydroxide composites were developed for efficient removal of arsenate from contaminated drinking water, highlighting a novel approach to addressing arsenate contamination in water supplies (Zhang et al., 2010).
Eigenschaften
CAS-Nummer |
7784-44-3 |
|---|---|
Produktname |
Ammonium arsenate |
Molekularformel |
(NH4)2HAsO4 AsH9N2O4 |
Molekulargewicht |
176 g/mol |
IUPAC-Name |
diazanium;hydrogen arsorate |
InChI |
InChI=1S/AsH3O4.2H3N/c2-1(3,4)5;;/h(H3,2,3,4,5);2*1H3 |
InChI-Schlüssel |
XPVHUBFHKQQSDA-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].O[As](=O)([O-])[O-] |
Kanonische SMILES |
[NH4+].[NH4+].O[As](=O)([O-])[O-] |
Dichte |
2.0 g/cm³ |
Andere CAS-Nummern |
7784-44-3 |
Physikalische Beschreibung |
Ammonium arsenate appears as a white crystalline solid. Toxic by ingestion. COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. |
Löslichkeit |
Solubility in water: good |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



